molecular formula C8H17NO B3167033 butyl(methyl)[(oxiran-2-yl)methyl]amine CAS No. 91595-76-5

butyl(methyl)[(oxiran-2-yl)methyl]amine

Cat. No.: B3167033
CAS No.: 91595-76-5
M. Wt: 143.23 g/mol
InChI Key: CIMFTARELSOHAN-UHFFFAOYSA-N
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Description

Butyl(methyl)[(oxiran-2-yl)methyl]amine is an organic compound with the molecular formula C8H17NO. It is a member of the amine family, characterized by the presence of an oxirane (epoxide) ring and an amine group. This compound is of interest due to its unique structure, which combines the reactivity of an epoxide with the basicity of an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl(methyl)[(oxiran-2-yl)methyl]amine typically involves the reaction of butylamine with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the less hindered carbon of the epoxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Butyl(methyl)[(oxiran-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The amine group can participate in substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylamines.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated amines or other substituted derivatives.

Scientific Research Applications

Butyl(methyl)[(oxiran-2-yl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of butyl(methyl)[(oxiran-2-yl)methyl]amine involves the reactivity of its functional groups:

    Epoxide Ring: The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles.

    Amine Group: The basicity of the amine allows it to participate in acid-base reactions and form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    Butylamine: Lacks the epoxide ring, making it less reactive in certain contexts.

    Epichlorohydrin: Contains an epoxide ring but lacks the amine group, limiting its reactivity in amine-specific reactions.

    N-Methylbutylamine: Similar structure but without the epoxide ring, affecting its overall reactivity.

Uniqueness

Butyl(methyl)[(oxiran-2-yl)methyl]amine is unique due to the combination of an epoxide and an amine group in a single molecule, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

N-methyl-N-(oxiran-2-ylmethyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-4-5-9(2)6-8-7-10-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMFTARELSOHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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